6-Bromo-1-(2-fluorobenzyl)-1H-indole
Description
6-Bromo-1-(2-fluorobenzyl)-1H-indole is a halogenated indole derivative characterized by a bromine atom at the 6-position of the indole ring and a 2-fluorobenzyl group substituted at the 1-position.
- Substitution reactions: For example, alkylation of 6-bromo-1H-indole with 2-fluorobenzyl halides under basic conditions .
- Cross-coupling reactions: Palladium-catalyzed couplings to introduce aryl/benzyl groups .
The presence of bromine enhances reactivity for further functionalization, while the 2-fluorobenzyl group may influence electronic properties and bioavailability through steric and electronic effects .
Properties
IUPAC Name |
6-bromo-1-[(2-fluorophenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN/c16-13-6-5-11-7-8-18(15(11)9-13)10-12-3-1-2-4-14(12)17/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGDDRQQYAXHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(2-fluorobenzyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and indole.
Bromination: The indole is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Nucleophilic Substitution: The brominated indole undergoes a nucleophilic substitution reaction with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(2-fluorobenzyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of 6-bromo-1-(2-fluorobenzyl)-1H-indoline.
Substitution: Formation of 6-substituted indole derivatives.
Scientific Research Applications
6-Bromo-1-(2-fluorobenzyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(2-fluorobenzyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-fluorobenzyl group in the target compound introduces steric bulk and electron-withdrawing character compared to simpler substituents like methyl or sulfonyl groups. This may enhance binding specificity in biological targets . Halogen positioning: Fluorine at the 4-position (6-Bromo-4-fluoro-1H-indole) versus the benzyl group alters electronic distribution, impacting reactivity in cross-coupling reactions .
Biological Relevance :
- Methyl-substituted analogs (e.g., 6-Bromo-1-methyl-1H-indole) demonstrate cytotoxicity, suggesting that bulkier groups like 2-fluorobenzyl may modulate potency or selectivity .
- Carboxamide derivatives (e.g., Compound 63b in ) highlight the role of hydrogen-bonding motifs in enhancing drug-like properties .
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